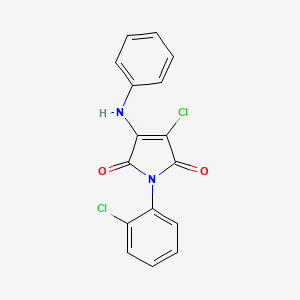

3-anilino-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 3-anilino-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione often involves palladium-catalyzed coupling reactions, such as Suzuki coupling, which facilitate the formation of the pyrrolo[3,4-c]pyrrole core by connecting aromatic units with the dione functionality. Techniques like the one-step four-component coupling reaction catalyzed by natural hydroxyapatite have also been employed to create penta-substituted pyrrole derivatives, showcasing the versatility in synthetic approaches for derivatives of pyrrolo[3,4-c]pyrrole-1,4-diones (Louroubi et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including 1H NMR, 13C NMR, and FT-IR, have been crucial in determining the molecular structure of pyrrolo[3,4-c]pyrrole derivatives. These studies reveal the planarity of the pyrrolo[3,4-c]pyrrole core and the orientation of substituents, which significantly influence the compound's electronic and photophysical properties. The structure and electronic configuration of these compounds can be finely tuned through the strategic placement of substituents, which affects their optical and electronic characteristics (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrolo[3,4-c]pyrrole-1,4-diones undergo various chemical reactions that modify their properties and potential applications. For instance, their ability to form conjugated polymers through electrochemical polymerization highlights their utility in creating materials with desirable optical and electronic properties. The reaction conditions, such as the choice of substituents and reaction mediators, play a critical role in determining the outcome of these reactions (Zhang & Tieke, 2009).

Physical Properties Analysis

The physical properties of 3-anilino-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione derivatives, including solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These compounds typically exhibit strong absorption in the visible spectrum, making them suitable for applications in photoluminescent materials and electronic devices. The photophysical properties, such as photoluminescence and absorption characteristics, are particularly relevant for their use in optoelectronic applications (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

The chemical properties of pyrrolo[3,4-c]pyrrole-1,4-diones, such as reactivity towards nucleophiles and electrophiles, redox behavior, and ability to undergo polymerization, are central to their application in the synthesis of novel materials. Their electrochemical and photophysical properties are particularly important, with applications ranging from organic semiconductors to photovoltaic materials. The introduction of different substituents can significantly alter these properties, enabling the tailoring of materials for specific applications (Zhang et al., 2012).

科学的研究の応用

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized for potential electronic applications due to their strong photoluminescence and higher photochemical stability compared to saturated polymers with isolated DPP units. These materials show promise for use in organic electronics due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Organic Semiconductors

Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been utilized as building blocks for constructing copolymers with quaterthiophene units, resulting in promising p-channel charge transport performance in organic thin film transistors. These polymers exhibit high LUMO levels and have shown significant potential in organic electronics (Guo, Sun, & Li, 2014).

特性

IUPAC Name |

3-anilino-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-8-4-5-9-12(11)20-15(21)13(18)14(16(20)22)19-10-6-2-1-3-7-10/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITVNTBIVBMDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1-(2-chlorophenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)

![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)

![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)

![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)